Structural Uniqueness: 3-Cyano Substitution Pattern Among Pyrano[4,3-d]thiazole-Benzamide Analogs
Among the family of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide derivatives, the 3-cyano substituent is uniquely represented. The target compound is the only member of this series that carries a meta-cyano group on the benzamide ring, whereas other cataloged analogs bear chloro, acetamido, pyrrolyl, trifluoromethoxy, methoxy, or tetrazolyl substituents at various positions . No other compound in the series combines the pyrano[4,3-d]thiazole core with a 3-cyanobenzamide moiety. No quantitative comparative data are available from the public literature.
| Evidence Dimension | Substituent identity and position on benzamide ring |
|---|---|
| Target Compound Data | 3-CN (meta-cyano) |
| Comparator Or Baseline | 2-Cl (ortho-chloro, CAS 1396635-27-0); 4-NHCOCH3 (para-acetamido, CAS 1421530-04-2); 4-pyrrol-1-yl (CAS 1421515-81-2); 4-OCF3-3-CF3 (ChemSpider); 2-OCH3; 3-tetrazol-1-yl (CAS 1421477-18-0) |
| Quantified Difference | Qualitative uniqueness; no other 3-cyanobenzamide analog identified in public databases |
| Conditions | Chemical structure comparison across vendor catalogs and public databases |
Why This Matters
The unique 3-cyanobenzamide substitution may confer distinct electronic properties and target-binding profiles that cannot be replicated by other commercially available analogs, making the compound a non-substitutable chemical tool for SAR exploration.
